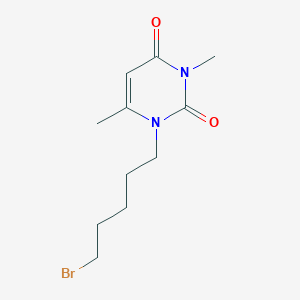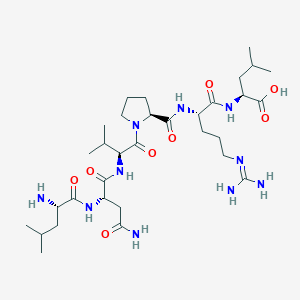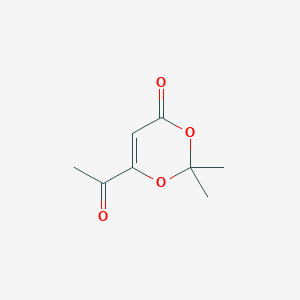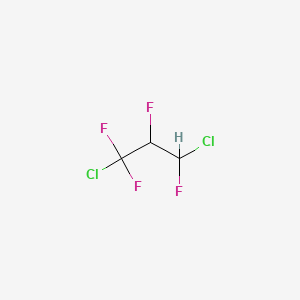
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and antiseptic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: It serves as an antiseptic and disinfectant in various medical formulations.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives due to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Didodecyl-N-ethyldodecan-1-aminium bromide
- N,N-Didodecyl-N-ethyl-1-dodecanaminium iodide
- Didecyldimethylammonium chloride
Uniqueness
N,N-Didodecyl-N-ethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which enhances its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Eigenschaften
| 138625-88-4 | |
Molekularformel |
C38H80ClN |
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
tridodecyl(ethyl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3;/h5-38H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GPZZEKXEDQVEPZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)






